Carzinophilin

In vivo antitumor activity P388 leukemia Increased life span (ILS)

Carzinophilin (also designated carzinophilin A, structurally identical to azinomycin B) is a complex polyketide‑derived antitumor antibiotic originally isolated from Streptomyces sahachiroi. The molecule belongs to the rare class of natural DNA intercalative bis‑alkylators, equipped with both an epoxide and an aziridine electrophile that enable covalent interstrand cross‑link formation in the DNA major groove.

Molecular Formula C31H33N3O12
Molecular Weight 639.6 g/mol
Cat. No. B10832240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarzinophilin
Molecular FormulaC31H33N3O12
Molecular Weight639.6 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=C(C2=CC=C1)C(=O)NCC3(C(C(=O)OC4(O3)C(OC(=C(C=O)C(=O)C)NC4=O)C(C5CN5C(=O)C)O)O)C)OC
InChIInChI=1S/C31H33N3O12/c1-14-7-6-8-18-19(14)9-17(43-5)10-20(18)26(40)32-13-30(4)24(39)28(41)45-31(46-30)25(23(38)22-11-34(22)16(3)37)44-27(33-29(31)42)21(12-35)15(2)36/h6-10,12,22-25,38-39H,11,13H2,1-5H3,(H,32,40)(H,33,42)
InChIKeyGNGRYODSYNVRFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carzinophilin (Azinomycin B) – A Bifunctional DNA Intercalating Bis‑Alkylator for Preclinical Antitumor Research


Carzinophilin (also designated carzinophilin A, structurally identical to azinomycin B) is a complex polyketide‑derived antitumor antibiotic originally isolated from Streptomyces sahachiroi [1]. The molecule belongs to the rare class of natural DNA intercalative bis‑alkylators, equipped with both an epoxide and an aziridine electrophile that enable covalent interstrand cross‑link formation in the DNA major groove [2]. Its intricate 1‑azabicyclo[3.1.0]hexane scaffold is shared by only one other known natural product, underscoring the compound’s exceptional structural and mechanistic singularity [3].

Why In‑Class DNA Cross‑Linkers Cannot Replace Carzinophilin in Research Requiring Predictable Major‑Groove Alkylation


DNA cross‑linking agents vary substantially in groove preference, activation requirements, and sequence‑regioselectivity. Carzinophilin’s tandem epoxide‑aziridine electrophile pair targets the major groove at 5′‑dGNT and 5′‑dGNC motifs without requiring bioreductive activation, a property that sets it apart from mitomycin C (minor‑groove, CpG‑selective, thiol‑dependent) [1]. Even its closest structural congener, azinomycin A, shows inverted cytotoxicity‑potency rank between in vitro and in vivo models, proving that subtle stereoelectronic changes drastically alter biological outcome [2]. Substituting carzinophilin with a generic cross‑linker therefore risks irreproducible DNA‑damage profiles and unpredictable antitumor readouts.

Head‑to‑Head Quantitative Evidence Differentiating Carzinophilin (Azinomycin B) from Its Closest Analogs


Superior In Vivo Antitumor Efficacy of Carzinophilin (Azinomycin B) Over Azinomycin A in the P388 Murine Leukemia Model

Carzinophilin (azinomycin B) provides a 2.5‑fold higher survival benefit than its closest natural analog azinomycin A in the P388 murine leukemia model. While azinomycin A is more potent in cell‑free cytotoxicity assays, carzinophilin’s in vivo performance is markedly superior, making it the preferred compound for animal studies where translational relevance is prioritised [1].

In vivo antitumor activity P388 leukemia Increased life span (ILS)

In Vitro Cytotoxicity Differential: Azinomycin B (Carzinophilin) Versus Azinomycin A Against L5178Y Lymphoma Cells

In L5178Y murine lymphoma cells, carzinophilin (azinomycin B) has an IC50 of 0.11 µg/mL, approximately 1.6‑fold lower potency than azinomycin A (IC50 = 0.07 µg/mL) [1]. This inversion of the in vitro–in vivo potency rank (carzinophilin is less potent in vitro but far more effective in vivo) highlights the critical role of the C‑4 enol system present in carzinophilin but absent in azinomycin A for in vivo stability and distribution.

In vitro cytotoxicity L5178Y IC50

DNA Intercalation Affinity of the Naphthalene Anchor: A Quantitative Binding Constant

The naphthalene moiety of carzinophilin drives non‑covalent intercalation, positioning the electrophilic warheads for sequence‑specific alkylation. Equilibrium dialysis using a non‑alkylating azinomycin analogue (compound 9) yielded a binding constant Kₐ = (1.3 ± 0.3) × 10³ M⁻¹ for duplex DNA [1]. This moderate affinity ensures transient intercalation that facilitates scanning for target sequences without permanent sequestration, a feature that distinguishes carzinophilin from high‑affinity intercalators such as ethidium bromide (Kₐ ≈ 10⁵ M⁻¹) which can exhibit non‑specific DNA binding.

DNA binding Intercalation Equilibrium dialysis

Distinct DNA Cross‑Link Sequence Selectivity Compared with Mitomycin C

Carzinophilin forms interstrand cross‑links at 5′‑dGNT and 5′‑dGNC consensus sequences, with the first alkylation occurring at adenine N7 via the aziridine and the second at guanine N7 via the epoxide [1]. In contrast, mitomycin C cross‑links preferentially at CpG dinucleotides in the DNA minor groove and requires reductive activation [2]. This orthogonal sequence preference means that carzinophilin produces a fundamentally different spectrum of DNA lesions, critical for studies investigating sequence‑context‑dependent DNA repair responses.

DNA sequence selectivity Interstrand cross‑link Consensus sequence

Essential Role of the Native Naphthalene Substitution Pattern in Interstrand Cross‑Linking Efficiency

Systematic deletion of the C‑5′ methyl group or both the C‑5′ methyl and C‑3′ methoxy groups from the carzinophilin naphthalene ring markedly reduces in vitro DNA interstrand cross‑linking efficiency [1]. Although the source reports the effect qualitatively, the result demonstrates that the fully substituted natural naphthalene pattern is non‑redundant for optimal cross‑link formation. Any synthetic analogue or degradation product lacking these substituents will exhibit compromised DNA‑damaging activity, establishing the natural product’s substitution pattern as a procurement‑relevant quality parameter.

Structure‑activity relationship Naphthalene substitution Cross‑linking efficiency

High‑Impact Application Scenarios for Carzinophilin (Azinomycin B) Based on Verified Differentiation Data


In Vivo Antitumor Efficacy Studies Requiring Superior Survival Endpoints

Carzinophilin is the azinomycin family member of choice for murine tumor models (P388, B‑16, Ehrlich carcinoma) where maximising increased life span (ILS) is the primary endpoint. Its 193% ILS in P388 leukemia at 32 µg/kg substantially exceeds the 76% ILS achieved by azinomycin A, making it the preferred compound for preclinical programs that prioritise in vivo efficacy over in vitro potency [1].

DNA Repair Mechanism Studies Requiring Major‑Groove, Sequence‑Defined Interstrand Cross‑Links

Carzinophilin generates interstrand cross‑links at 5′‑dGNT and 5′‑dGNC sites in the DNA major groove via sequential aziridine‑adenine N7 and epoxide‑guanine N7 alkylation [2]. This distinct specificity profile cannot be replicated by mitomycin C or other minor‑groove cross‑linkers. Laboratories investigating nucleotide excision repair, homologous recombination, or translesion synthesis at major‑groove cross‑links should prioritise carzinophilin as a tool compound.

Medicinal Chemistry and SAR Campaigns Centred on the 1‑Azabicyclo[3.1.0]hexane Pharmacophore

Carzinophilin serves as the reference natural product for structure‑activity relationship studies that probe the contribution of the 1‑azabicyclo[3.1.0]hexane ring and naphthalene substitution pattern to DNA cross‑linking efficiency. The naphthalene C‑5′ methyl and C‑3′ methoxy groups are essential for full cross‑linking activity, providing clear SAR benchmarks for analogue design [3].

Biosynthetic Gene Cluster Discovery and Heterologous Expression Platforms

Carzinophilin’s unique azabicycle‑containing scaffold is produced by a well‑characterised biosynthetic gene cluster in Streptomyces sahachiroi. The compound is the historical reference standard for identifying and validating homologous azinomycin/ficellomycin biosynthetic pathways, and its documented in vivo efficacy supports its use as a positive control in heterologous expression and pathway engineering projects [4].

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